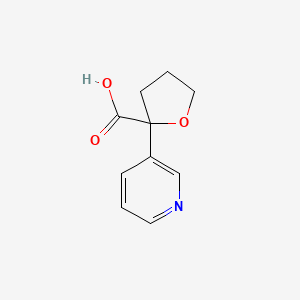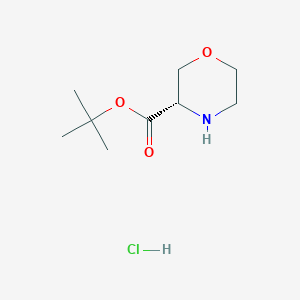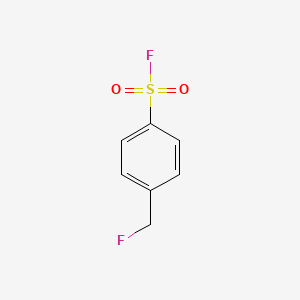
Cyclohexane-1,2-diamine 2-cyanoacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane-1,2-diamine 2-cyanoacrylate is an organic compound with the molecular formula C₁₀H₁₇N₃O₂ and a molecular weight of 211.27 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with two amino groups at the 1 and 2 positions, and a cyanoacrylate group. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexane-1,2-diamine 2-cyanoacrylate can be synthesized through a multi-step process involving the reaction of cyclohexane-1,2-diamine with cyanoacrylic acid or its derivatives under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexane-1,2-diamine 2-cyanoacrylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include nitrocyclohexane derivatives, primary amines, and various substituted cyclohexane compounds .
Applications De Recherche Scientifique
Cyclohexane-1,2-diamine 2-cyanoacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a cross-linking agent in biomaterials.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of cyclohexane-1,2-diamine 2-cyanoacrylate involves its ability to form strong covalent bonds with various substrates. The cyanoacrylate group undergoes rapid polymerization upon exposure to moisture, forming a high-strength adhesive bond. This property is exploited in medical and industrial adhesives . The amino groups can interact with biological molecules, making it useful in drug delivery and bio-conjugation applications .
Comparaison Avec Des Composés Similaires
Cyclohexane-1,2-diamine: Lacks the cyanoacrylate group, making it less reactive in adhesive applications.
2-Cyanoacrylic Acid: Contains the cyanoacrylate group but lacks the cyclohexane ring and amino groups, limiting its versatility.
Cyclohexane-1,2-diamine 2-methylacrylate: Similar structure but with a methyl group instead of a cyano group, affecting its reactivity and applications.
Uniqueness: Cyclohexane-1,2-diamine 2-cyanoacrylate is unique due to the combination of the cyclohexane ring, amino groups, and cyanoacrylate group, which confer distinct chemical and physical properties. This combination makes it highly versatile for various applications in research, medicine, and industry .
Propriétés
Formule moléculaire |
C10H17N3O2 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-cyanoprop-2-enoic acid;cyclohexane-1,2-diamine |
InChI |
InChI=1S/C6H14N2.C4H3NO2/c7-5-3-1-2-4-6(5)8;1-3(2-5)4(6)7/h5-6H,1-4,7-8H2;1H2,(H,6,7) |
Clé InChI |
FFAWACJYYFSJHN-UHFFFAOYSA-N |
SMILES canonique |
C=C(C#N)C(=O)O.C1CCC(C(C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea](/img/structure/B13075186.png)

![2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B13075209.png)
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine](/img/structure/B13075216.png)

![N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine](/img/structure/B13075234.png)
